molecular formula C19H19NO3 B15033024 1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15033024
M. Wt: 309.4 g/mol
InChI Key: OVTXHOLTYJOLLM-UHFFFAOYSA-N
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Description

1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit certain enzymes involved in inflammatory processes or activate receptors that regulate cell growth and differentiation .

Comparison with Similar Compounds

1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H19NO3/c1-3-20-16-7-5-4-6-15(16)19(23,18(20)22)12-17(21)14-10-8-13(2)9-11-14/h4-11,23H,3,12H2,1-2H3

InChI Key

OVTXHOLTYJOLLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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